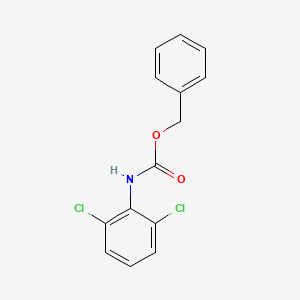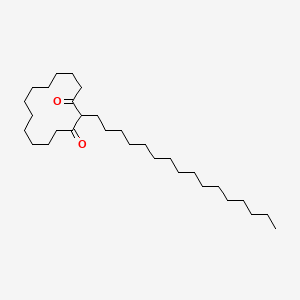
2-Hexadecylcyclotetradecane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexadecylcyclotetradecane-1,3-dione is an organic compound with the molecular formula C30H56O2 This compound is characterized by a cyclotetradecane ring substituted with a hexadecyl group and two keto groups at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecylcyclotetradecane-1,3-dione typically involves the alkylation of cyclotetradecane-1,3-dione with a hexadecyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) with a strong base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and reagent concentration, can significantly improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexadecylcyclotetradecane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The hexadecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a strong base are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, diols, and substituted cyclotetradecanediones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Hexadecylcyclotetradecane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-Hexadecylcyclotetradecane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with cellular membranes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate signaling pathways involved in inflammation and microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1,3-dione: A simpler analog with similar reactivity but lacking the long hexadecyl chain.
Cyclopentane-1,3-dione: Another analog with a smaller ring size and different chemical properties.
Cycloheptane-1,3-dione: Similar to cyclohexane-1,3-dione but with a larger ring size.
Uniqueness
2-Hexadecylcyclotetradecane-1,3-dione is unique due to its long hexadecyl chain, which imparts distinct physical and chemical properties. This long alkyl chain enhances its hydrophobicity and potential interactions with lipid membranes, making it particularly interesting for applications in biology and medicine .
Propriétés
Numéro CAS |
17874-88-3 |
|---|---|
Formule moléculaire |
C30H56O2 |
Poids moléculaire |
448.8 g/mol |
Nom IUPAC |
2-hexadecylcyclotetradecane-1,3-dione |
InChI |
InChI=1S/C30H56O2/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-22-25-28-29(31)26-23-20-17-14-12-15-18-21-24-27-30(28)32/h28H,2-27H2,1H3 |
Clé InChI |
AGHBODRJGSWKSS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC1C(=O)CCCCCCCCCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


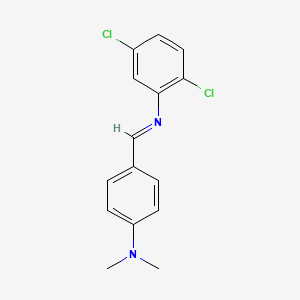

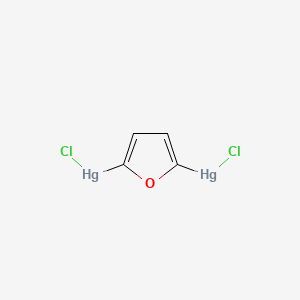
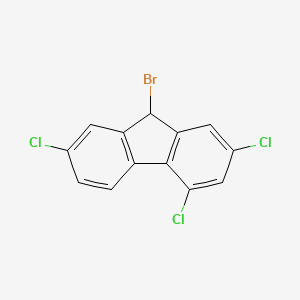
![2-(5-Bromothiophen-2-yl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11956248.png)
![1-Benzyl 2,5-dioxopyrrolidin-1-yl 3-{[(benzyloxy)carbonyl]amino}butanedioate](/img/structure/B11956252.png)


![4-[(4-Bromophenyl)diazenyl]-3-methylaniline](/img/structure/B11956264.png)

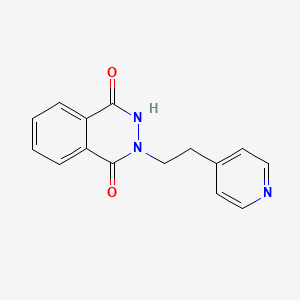
![2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11956281.png)

